
1,1',1''-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes three sulfonyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution. The pathways involved often include the activation of specific enzymes or receptors, leading to desired chemical transformations.
Comparación Con Compuestos Similares
Compared to other sulfonyl-containing compounds, 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is unique due to its tri-sulfonyl structure, which provides enhanced reactivity and stability. Similar compounds include:
1,1’,1’'-(Benzene-1,3,5-triyltrisulfonyl)tris(4-methylbenzene): Differing in the position of the sulfonyl groups, affecting its reactivity.
1,1’,1’'-(Benzene-1,4,5-triyltrisulfonyl)tris(4-methylbenzene): Another structural isomer with distinct chemical properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial applications.
Propiedades
Número CAS |
143894-04-6 |
|---|---|
Fórmula molecular |
C27H24O6S3 |
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
1,2,3-tris-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C27H24O6S3/c1-19-7-13-22(14-8-19)34(28,29)25-5-4-6-26(35(30,31)23-15-9-20(2)10-16-23)27(25)36(32,33)24-17-11-21(3)12-18-24/h4-18H,1-3H3 |
Clave InChI |
CVUQWRQOSWSBNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



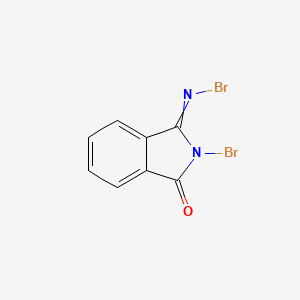
![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)

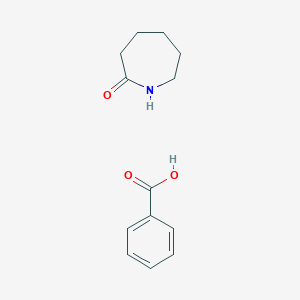
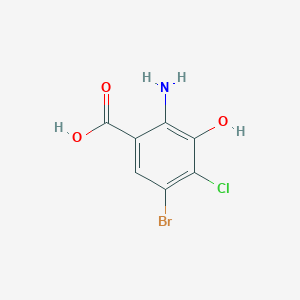
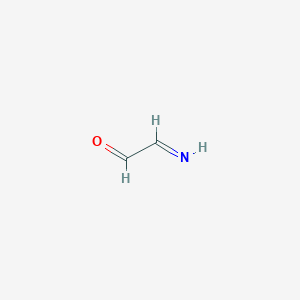
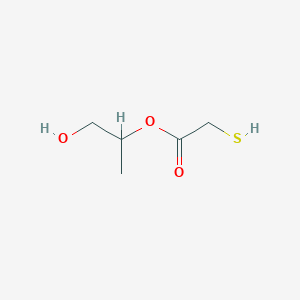
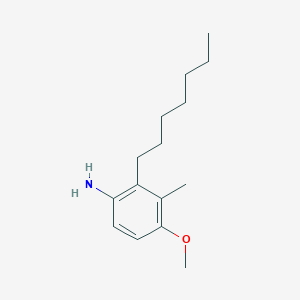

![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

